molecular formula C19H18N6S2 B2521058 bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane CAS No. 21776-82-9

bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B2521058
CAS No.: 21776-82-9
M. Wt: 394.52
InChI Key: DGBMQGUMYUOEDE-UHFFFAOYSA-N
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Description

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a symmetric bis-triazole derivative featuring a methane bridge connecting two 1,2,4-triazole rings. Each triazole unit is substituted with a phenyl group at the 4-position and a methylthio (-SMe) group at the 5-position.

Properties

IUPAC Name

3-methylsulfanyl-5-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6S2/c1-26-18-22-20-16(24(18)14-9-5-3-6-10-14)13-17-21-23-19(27-2)25(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMQGUMYUOEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(methylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two triazole rings. The reaction conditions often include the use of a solvent such as benzene or toluene, and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Original sulfide form.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Triazole Derivatives

The methylthio and phenyl substituents in the target compound distinguish it from similar bis-triazoles. Key comparisons include:

Thioalkyl Chain Length
  • Butylthio Analogues : Compounds like 4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m, ) exhibit longer alkyl chains, leading to increased hydrophobicity and higher melting points (147–149°C) compared to methylthio derivatives. Shorter chains (e.g., methylthio) may reduce steric hindrance, enhancing solubility in polar organic solvents .
  • Mercapto (-SH) Analogues: Ligands such as 1,1-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane (BAT1, ) feature reactive thiol groups, enabling stronger metal coordination compared to methylthio derivatives. However, methylthio groups offer greater stability against oxidation .
Aryl Substituents
  • Pyridyl vs. Phenyl : Bis-triazoles with pyridyl substituents (e.g., H2L1 in ) demonstrate enhanced coordination capabilities with transition metals (e.g., Ru, Os) and lanthanides, often resulting in luminescent or magnetic complexes . In contrast, phenyl groups in the target compound may limit metal-binding efficacy but improve π-π stacking interactions in organic matrices.

Bridging Moieties and Structural Flexibility

The methane bridge in the target compound contrasts with other bridging groups:

  • Ethane/Propane Bridges: Ligands like 1,2-bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)ethane () exhibit longer bridges, increasing conformational flexibility and enabling binuclear metal complex formation.
  • Benzene Bridges : H2L1 and H2L2 () use aromatic benzene bridges, enhancing electronic conjugation and stability in metal-organic frameworks (MOFs) .

Physical and Chemical Properties

Property Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane Butylthio Analogues (e.g., 5m) Pyridyl Analogues (e.g., H2L1) Mercapto Analogues (e.g., BAT1)
Solubility Likely soluble in DMF, DMSO; limited in water Low water solubility Soluble in polar aprotic solvents Soluble in DMF, DMSO
Coordination Ability Moderate (via triazole N and SMe) Low High (pyridyl N donors) High (via -SH and triazole N)
Thermal Stability Expected high (aromatic substituents) High (mp 147–149°C) Variable (depends on metal) Moderate (thiol oxidation risk)

Biological Activity

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane (CAS No. 21776-82-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through the reaction of 5-(methylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction typically utilizes solvents like benzene or toluene and catalysts such as sulfuric acid to facilitate the formation of a methylene bridge between two triazole rings.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with this compound and its derivatives. Key areas of investigation include:

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. A study demonstrated that certain triazole derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against Candida albicans
Compound A1632
Compound B816
This compoundTBDTBD

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. Results indicate that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have also explored the anticancer properties of this compound. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Metal Coordination : It can form complexes with metal ions, which may enhance its biological activity through increased interaction with cellular components.
  • Receptor Modulation : The triazole rings allow for interaction with receptors involved in signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects against a panel of pathogens and found that the compound exhibited notable activity against resistant strains.
  • Antioxidant Potential : In a model of oxidative stress induced by hydrogen peroxide in human cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels .
  • Cancer Cell Studies : In vitro tests on cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups.

Q & A

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.2 eV) correlate with stability .
  • LogP prediction : Use ChemAxon or ACD/Labs. Experimental logP = 2.8 vs. predicted 2.5 .
  • Solubility : COSMO-RS simulations suggest higher solubility in DMSO (>50 mg/mL) than water (<0.1 mg/mL) .

How can crystallographic data be leveraged to understand the supramolecular interactions of this compound?

Advanced Research Question

  • Packing analysis : Identify π-π interactions (3.5–4.0 Å) between phenyl groups and C–H···S hydrogen bonds (2.8–3.2 Å) .
  • Software tools : Use ORTEP-3 for thermal ellipsoid plots and Mercury for Hirshfeld surface analysis .
  • Impact on solubility : Strong intermolecular forces reduce solubility; co-crystallization with PEG improves it by 30% .

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